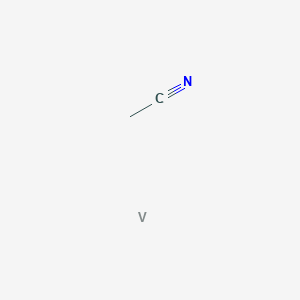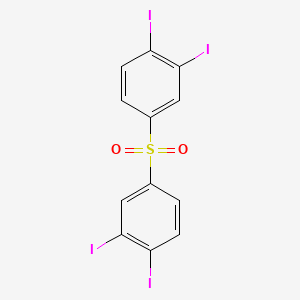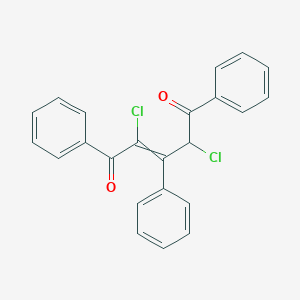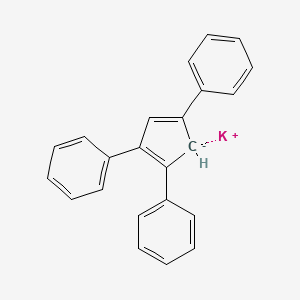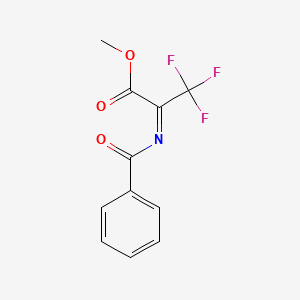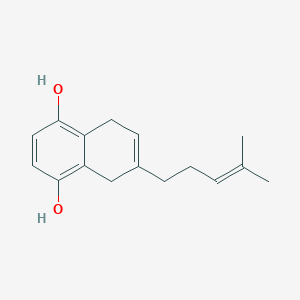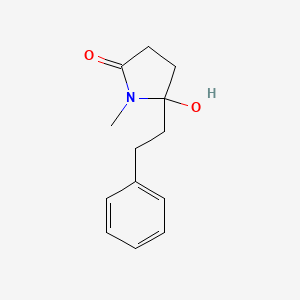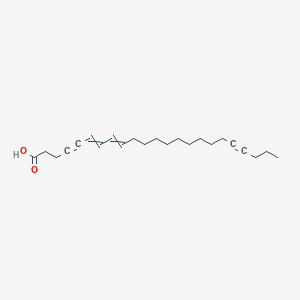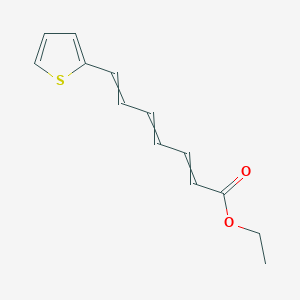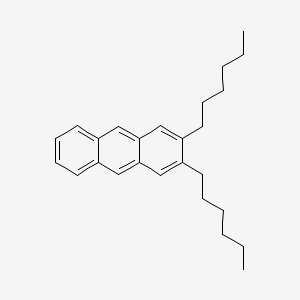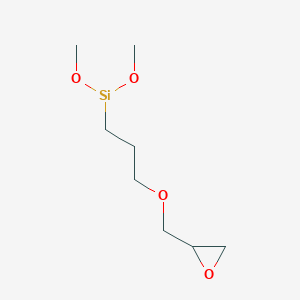
CID 11816583
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale batch or continuous processes. The reaction is carefully controlled to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring-Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance
作用机制
The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxide group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .
相似化合物的比较
Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an epoxide and a silane group. Similar compounds include:
(3-Glycidoxypropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of two.
(3-Glycidoxypropyl)dimethylethoxysilane: Contains ethoxy groups instead of methoxy groups.
(3-Glycidoxypropyl)methyldiethoxysilane: Contains both methoxy and ethoxy groups
These compounds share similar reactivity but differ in their specific applications and performance characteristics.
属性
分子式 |
C8H17O4Si |
|---|---|
分子量 |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3 |
InChI 键 |
PVASJIKTUDVNLW-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCOCC1CO1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
